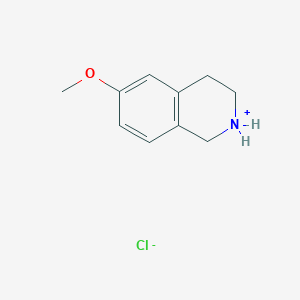

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUIKPQXMJJOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972647 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57196-62-0 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57196-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical and physical characteristics, provide a detailed synthesis protocol, and explore its relevance in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The salt form enhances its stability and solubility, making it more amenable for use in various research and development settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 234-235 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol. The hydrochloride salt form enhances its aqueous solubility. | [2] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). | [2] |

Synthesis and Purification: The Pictet-Spengler Reaction

The most common and efficient method for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Reaction Mechanism

The Pictet-Spengler reaction proceeds through the following key steps:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 3-methoxyphenethylamine with formaldehyde to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative attacks the iminium ion in an intramolecular electrophilic aromatic substitution. The methoxy group at the 6-position of the resulting tetrahydroisoquinoline ring directs the cyclization to the para position.

-

Deprotonation: The resulting intermediate is deprotonated to restore aromaticity and yield the final tetrahydroisoquinoline ring system.

Caption: Pictet-Spengler synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

3-Methoxyphenethylamine

-

Formaldehyde solution (20%)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Isopropanol

-

Diethyl ether

Procedure:

-

To a solution of 3-methoxyphenethylamine (50 g, 0.33 mol), add a 20% formaldehyde solution (50 g) dropwise with stirring over a period of 15 minutes.

-

Heat the reaction mixture on a steam bath for 1 hour.

-

After heating, add an excess of concentrated hydrochloric acid to the reaction mixture.

-

Evaporate the mixture to dryness in vacuo to obtain the crude hydrochloride salt.

-

Recrystallize the resulting solid from a mixture of methanol, isopropanol, and diethyl ether to yield pure this compound.

Yield: Approximately 61%.[1] Melting Point: 234-235 °C.[1]

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for its use in further research. Below are the expected spectroscopic data for the free base, which are informative for the hydrochloride salt as well.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the free base, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, in CDCl₃ is expected to show the following signals:

-

δ 6.94 (d, J=8.0 Hz, 1H): Aromatic proton.

-

δ 6.71 (d, J=8.0 Hz, 1H): Aromatic proton.

-

δ 6.63 (s, 1H): Aromatic proton.

-

δ 4.00 (s, 2H): Methylene protons at C1.

-

δ 3.78 (s, 3H): Methoxy protons.

-

δ 3.16 (t, J=5.6Hz, 2H): Methylene protons at C3.

-

δ 2.83 (t, J=5.2Hz, 2H): Methylene protons at C4.[2]

For the hydrochloride salt, a broad singlet corresponding to the N-H proton is also expected, typically downfield.

Further Spectroscopic Data

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic ring, C-O stretch of the methoxy group, and N-H stretching vibrations.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Pharmacological Significance and Applications

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

Role in Neuropharmacology

The tetrahydroisoquinoline core is present in many compounds that interact with the central nervous system. Derivatives of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are explored for their potential as:

-

Sigma Receptor Ligands: Certain derivatives have shown high affinity and selectivity for sigma-2 receptors, which are overexpressed in some cancer cells, making them targets for tumor imaging and therapy.[1]

-

Anticancer Agents: Some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site, exhibiting significant cytotoxicity against various human tumor cell lines.[3]

-

P-glycoprotein (P-gp) Substrates: The 6,7-dimethoxy analogue has been investigated as a substrate for the P-glycoprotein multidrug transporter, which is involved in drug resistance in cancer.[4]

It is important to note that while the parent compound is a key precursor, the specific biological activity is often fine-tuned through derivatization at the nitrogen atom or other positions on the ring system.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the aquatic environment, long-term hazard (Category 2).

-

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Avoid release to the environment.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

Dispose of contents/container in accordance with local regulations.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route. Its core structure is a cornerstone for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. A thorough understanding of its fundamental properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this important scaffold in their work.

References

- 1. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 57196-62-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate and pharmacophore in contemporary drug discovery. We will delve into its synthesis, analytical characterization, pharmacological significance, and safe handling protocols, offering insights grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of research and development applications.

| Property | Value | Source |

| CAS Number | 57196-62-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [1][2] |

| Molecular Weight | 199.68 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Storage | -20°C, sealed storage, away from moisture | [1][2] |

Synthesis: The Pictet-Spengler Reaction

The most common and efficient method for the synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction.[3][4][5] This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the case of our target molecule, 2-(3-methoxyphenyl)ethylamine serves as the key starting material.

Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The electron-donating methoxy group on the aromatic ring facilitates this cyclization.

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2-(3-methoxyphenyl)ethylamine

-

Paraformaldehyde

-

Formic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropanol

-

Sodium Hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methoxyphenyl)ethylamine in formic acid. Causality: Formic acid serves as both a solvent and a catalyst for the initial condensation with formaldehyde.

-

Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde in portions. Causality: Paraformaldehyde is a stable source of formaldehyde that depolymerizes in situ under acidic and heated conditions, allowing for a controlled reaction.

-

Reaction: Heat the mixture to 50°C and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up and Basification: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic. Causality: Neutralization quenches the reaction and converts the product to its free base form, which is soluble in organic solvents.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Causality: Dichloromethane is an effective solvent for extracting the free base from the aqueous layer. The brine wash removes residual water, and MgSO₄ is a drying agent.

-

Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude 6-methoxy-1,2,3,4-tetrahydroisoquinoline as an oil.

-

Salt Formation: Dissolve the crude oil in isopropanol and add a stoichiometric amount of concentrated HCl. Causality: The addition of HCl protonates the basic nitrogen atom of the tetrahydroisoquinoline, forming the hydrochloride salt which is typically a crystalline solid and easier to handle and purify.

-

Crystallization and Isolation: Cool the solution in an ice bath to induce crystallization. Collect the resulting white precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield this compound. Causality: The lower solubility of the hydrochloride salt in cold isopropanol allows for its isolation in a pure, crystalline form.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The following are the expected chemical shifts for the free base in CDCl₃.[6]

¹H NMR (400 MHz, CDCl₃):

-

δ 6.94 (d, J=8.0 Hz, 1H, Ar-H)

-

δ 6.71 (d, J=8.0 Hz, 1H, Ar-H)

-

δ 6.63 (s, 1H, Ar-H)

-

δ 4.00 (s, 2H, CH₂)

-

δ 3.78 (s, 3H, OCH₃)

-

δ 3.16 (t, J=5.6Hz, 2H, CH₂)

-

δ 2.83 (t, J=5.2Hz, 2H, CH₂)

¹³C NMR (Predicted): Based on the structure and known substituent effects, the following are the predicted chemical shifts for the carbon atoms:

-

~158 ppm (C-OCH₃)

-

~135 ppm (Ar-C)

-

~130 ppm (Ar-C)

-

~127 ppm (Ar-CH)

-

~113 ppm (Ar-CH)

-

~111 ppm (Ar-CH)

-

~55 ppm (OCH₃)

-

~47 ppm (CH₂)

-

~43 ppm (CH₂)

-

~29 ppm (CH₂)

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for determining the purity of this compound. A self-validating reverse-phase HPLC method is described below.

Workflow for HPLC Method Development and Validation:

Caption: HPLC Method Development and Validation Workflow.

Recommended Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar nature of the molecule makes it well-suited for separation on a C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Causality: Acetonitrile is a common organic modifier for reverse-phase chromatography. TFA is an ion-pairing agent that improves peak shape for basic compounds like tetrahydroisoquinolines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm. Causality: The aromatic ring of the molecule exhibits strong UV absorbance, allowing for sensitive detection.

-

Purity: Certificates of analysis for commercially available this compound typically show purities of ≥98%.[1][2]

Pharmacological Significance and Applications

6-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives are of significant interest in neuropharmacology, particularly in the context of neurological disorders.

Dopamine Receptor Modulation

The tetrahydroisoquinoline scaffold is a known pharmacophore for dopamine receptors.[7][8][9][10][11] Specifically, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as selective ligands for the dopamine D3 receptor.[7][8][9] The D3 receptor is a promising target for the treatment of various central nervous system disorders, including substance abuse and schizophrenia.

A study on a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit demonstrated strong affinity and selectivity for the D3 receptor.[7][8][9] Docking studies revealed that this motif orients within the orthosteric binding pocket of the D3 receptor, with hydrogen bonding interactions contributing to its high affinity.[7][8][9]

Caption: Interaction with the Dopamine D3 Receptor.

Drug Intermediate

Due to its versatile chemical structure, this compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[12] Its core structure can be readily modified to explore structure-activity relationships and develop novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.

Handling:

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

In Case of Exposure:

-

Ingestion: If swallowed, rinse mouth and seek medical attention.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Inhalation: Move to fresh air.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development for neurological disorders. Its straightforward synthesis via the Pictet-Spengler reaction, coupled with its privileged tetrahydroisoquinoline scaffold, makes it a valuable tool for medicinal chemists. The demonstrated affinity of its derivatives for the dopamine D3 receptor underscores its potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, pharmacology, and safe handling, intended to support and inform further research in this exciting area.

References

- 1. file.leyan.com [file.leyan.com]

- 2. file.leyan.com [file.leyan.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

This guide provides an in-depth technical overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, practical synthesis protocols, analytical methodologies, and critical safety information to support its effective application in the laboratory and beyond.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class of compounds.[1] The THIQ scaffold is a "privileged structure" in medicinal chemistry, widely found in natural products and forming the core of numerous biologically active molecules.[1][2] This compound serves as a crucial starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4]

Key Chemical Identifiers

A precise understanding of a compound's fundamental properties begins with its core identifiers. The molecular weight and formula are essential for stoichiometric calculations in synthesis, while the CAS number ensures unambiguous identification for procurement and regulatory purposes.

| Property | Value | Source(s) |

| Molecular Weight | 199.68 g/mol | [3][5] |

| Molecular Formula | C₁₀H₁₄ClNO | [3][5][6] |

| CAS Number | 57196-62-0 | [5] |

| Appearance | White to off-white solid | [5] |

| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-ium chloride | |

| InChI Key | QIUIKPQXMJJOQT-UHFFFAOYSA-N | |

| Free Base CAS | 42923-77-3 | [7][8] |

| Free Base MW | 163.22 g/mol | [7][8] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source(s) |

| Form | Solid | |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [7] |

| Storage Conditions | Store at -20°C for long-term stability. Keep sealed and away from moisture. Store in a dry, cool, well-ventilated place under inert gas (Nitrogen or Argon). | [5][7][9] |

Synthesis and Mechanistic Insights: The Pictet-Spengler Approach

While this compound is commercially available, it is often expensive and supplied in limited quantities, making an efficient, scalable in-house synthesis highly valuable.[10][11] The most direct and industrially favored method for preparing the THIQ core is the Pictet-Spengler condensation.[1][10][11]

This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the title compound, the starting material is the inexpensive 2-(3-methoxyphenyl)ethylamine, which reacts with formaldehyde.[10]

Causality in Protocol Selection

The primary challenge in the direct condensation of 2-(3'-methoxyphenyl)ethylamine with formaldehyde is that the resulting free base product is an oil.[10][11] This makes isolation and purification difficult, hindering large-scale production. To overcome this, an improved and practical synthesis was developed that proceeds via a novel, solid aminal intermediate.[10][11] This modification is critical as it allows for the isolation of a solid, which can be easily filtered and purified before being converted to the final hydrochloride salt. This process significantly lowers costs and simplifies access to the target compound on a large scale.[10]

Caption: Improved two-step synthesis workflow via a solid aminal intermediate.

Experimental Protocol: Improved Pictet-Spengler Synthesis

This protocol is adapted from the procedure described by Zhong et al. in Organic Process Research & Development.[10]

Step 1: Synthesis of bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane (Aminal Intermediate)

-

To a reaction vessel under a nitrogen atmosphere, add 2-(3-methoxyphenyl)ethylamine (1.0 eq) and toluene.

-

Add aqueous formaldehyde (37 wt. %, 0.6 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) for 4-6 hours, using a Dean-Stark apparatus to remove water.

-

Cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) to basify the mixture.

-

Stir vigorously, allowing the solid product to precipitate.

-

Isolate the white solid intermediate by filtration, wash with water, and dry under vacuum.

Step 2: Conversion to this compound

-

Suspend the dried aminal intermediate from Step 1 in isopropanol.

-

Slowly add a solution of concentrated hydrochloric acid (HCl) while stirring.

-

Stir the resulting slurry at room temperature for 1-2 hours.

-

Isolate the final product by filtration. Wash the solid with cold isopropanol and dry under vacuum to yield pure this compound.

Analytical Characterization and Quality Control

For use in drug development, rigorous analytical characterization is non-negotiable. It ensures the identity, purity, and consistency of the intermediate, which directly impacts the quality and safety of the final API.

-

¹H NMR Spectroscopy: Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. A spectrum consistent with the expected structure is the primary confirmation of identity.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The analysis should show a mass peak consistent with the molecular formula.[5]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the compound. For research-grade material, purity should typically exceed 98%.[5]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile molecular scaffold. Its structure allows for further chemical modification at several positions, enabling the synthesis of diverse libraries of compounds for biological screening.

-

Key Intermediate: It is a documented drug intermediate for synthesizing various active compounds.[3][4]

-

Antitumor Research: The free base form has been utilized in the synthesis of novel spirobicyclic artemisinin analogues, which were investigated for anti-tumor activity.[7]

-

Scaffold for CNS-Active Agents: The broader THIQ class is known to interact with neurological targets, and derivatives are explored for treating neurodegenerative disorders.[1]

-

General Drug Discovery: Its rigid bicyclic structure is an attractive starting point for designing molecules with specific conformational properties to enhance binding affinity and selectivity for various biological targets.[2]

Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [12][13] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [13][14] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [13][14] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [14] |

| Hazardous to the Aquatic Environment, Chronic | H411 | Toxic to aquatic life with long lasting effects | [12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Storage and Disposal

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[9][14] For long-term preservation of integrity, storage at -20°C under an inert atmosphere is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 5. file.leyan.com [file.leyan.com]

- 6. This compound | C10H14ClNO | CID 2920335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 8. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ HCl). As a key structural motif in a multitude of natural products and synthetic compounds, the tetrahydroisoquinoline (THIQ) scaffold is of significant interest to researchers in medicinal chemistry and drug development.[1] This document consolidates critical data on the compound's identity, physicochemical characteristics, spectral profile, synthesis, and analytical procedures. Furthermore, it offers field-proven insights into its handling, stability, and applications as a pivotal intermediate in the synthesis of pharmacologically active molecules. This guide is intended to serve as an essential resource for scientists and professionals engaged in neuroscience, oncology, and infectious disease research, enabling a deeper understanding and more effective utilization of this versatile chemical entity.

Chemical Identity and Core Properties

This compound is the salt form of the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form generally enhances aqueous solubility and stability, making it more amenable for use in biological assays and certain synthetic applications.[1] The core structure is a bicyclic system consisting of a benzene ring fused to a dihydrogenated pyridine ring, with a methoxy substituent on the aromatic portion. This scaffold is a foundational element in many isoquinoline alkaloids with diverse biological activities.[1]

Physicochemical Data

The fundamental physical and chemical properties of both the hydrochloride salt and the corresponding free base are summarized below for comparative analysis.

| Property | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Free Base) | Reference(s) |

| CAS Number | 57196-62-0 | 42923-77-3 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₃NO | [2] |

| Molecular Weight | 199.68 g/mol | 163.22 g/mol | [2] |

| Appearance | White to off-white solid | Pale yellow to yellow semi-solid/oil | [2] |

| Melting Point | Data not available | ~64 °C (estimated); 37-41 °C (for related quinoline) | [3][4] |

| Boiling Point | Not applicable | 144 °C @ 9 mmHg | [5] |

| Water Solubility | Enhanced solubility (data not quantified) | 3544.17 mg/L | [3] |

| Other Solubilities | --- | Slightly soluble in Chloroform and Methanol | [5] |

| pKa (Predicted) | Not applicable | 10.02 ± 0.20 |

Note: An experimental melting point for the hydrochloride salt is not consistently reported in publicly available literature. Researchers should perform this characterization as part of their initial analysis.

Spectroscopic and Analytical Profile

A thorough understanding of the spectroscopic signature of 6-MeO-THIQ is crucial for its identification, purity assessment, and structural confirmation during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information. The following data corresponds to the free base form in a deuterated chloroform (CDCl₃) solvent.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.

-

δ 6.94 (d, J=8.0 Hz, 1H): Aromatic proton on C5, ortho-coupled to the proton on C4a (within the ring system).

-

δ 6.71 (d, J=8.0 Hz, 1H): Aromatic proton on C7, meta-coupled to the proton on C5.

-

δ 6.63 (s, 1H): Aromatic proton on C8, appearing as a singlet due to the lack of adjacent protons.

-

δ 4.00 (s, 2H): Methylene protons at the C1 position of the isoquinoline ring.

-

δ 3.78 (s, 3H): Protons of the methoxy group (-OCH₃).

-

δ 3.16 (t, J=5.6Hz, 2H): Methylene protons at the C3 position.

-

δ 2.83 (t, J=5.2Hz, 2H): Methylene protons at the C4 position.

-

-

¹³C NMR (Expected Shifts): Based on the structure and established chemical shift ranges, the following approximate signals are expected for the carbon atoms.[6][7]

-

~158 ppm: C6 (aromatic carbon attached to the methoxy group).

-

~112-130 ppm: Aromatic carbons (C5, C7, C8, C4a, C8a).

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~40-50 ppm: Aliphatic carbons of the heterocyclic ring (C1, C3, C4).

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) of the free base typically shows a prominent ion corresponding to the molecular weight.

-

Expected Fragmentation: The primary ion observed is often the molecular ion (M⁺) at m/z = 163 . A significant fragment is commonly observed at m/z = 162 , resulting from the loss of a hydrogen atom.[2] Further fragmentation would likely involve cleavage of the tetrahydroisoquinoline ring, a characteristic pattern for this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

3300-3400 cm⁻¹ (broad): N-H stretch of the secondary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretch.

-

2850-2950 cm⁻¹: Aliphatic C-H stretch from the methylene and methoxy groups.[8]

-

~1610, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretch.

-

Synthesis and Chemical Reactivity

The synthesis of 6-MeO-THIQ is most classically achieved through the Pictet-Spengler reaction, a robust and widely used method for constructing the tetrahydroisoquinoline core.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[9]

-

Mechanism Rationale: The starting material is 2-(3-methoxyphenyl)ethylamine. The electron-donating nature of the methoxy group activates the aromatic ring, facilitating the electrophilic cyclization step. The reaction with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions generates an intermediate iminium ion, which is the key electrophile that attacks the aromatic ring to form the new six-membered ring.

Stability and Storage

-

Hydrochloride Salt: The salt form is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container, protected from moisture and light, at recommended temperatures of -20°C for long-term storage.[2]

-

Free Base: The free base is an amine and can be susceptible to oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 6-MeO-THIQ HCl. Optimization may be required based on specific instrumentation and sample matrices.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method is designed to provide a baseline for assessing the purity of 6-MeO-THIQ HCl. The use of a C8 or C18 column is standard for retaining small molecules of this polarity.

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the amine, leading to sharper peak shapes.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for this compound.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Rationale: The benzene ring provides strong UV absorbance, with a maximum typically around this wavelength.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.

Applications in Research and Drug Development

6-MeO-THIQ HCl is not typically an end-product therapeutic agent but rather a critical building block for more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.

-

Neuropharmacology: The THIQ nucleus is present in compounds that interact with a wide range of central nervous system targets. Derivatives are explored for their potential in treating neurological and psychiatric disorders.[1]

-

Anticancer Research: Many synthetic THIQ derivatives have been evaluated for their anticancer properties, demonstrating the utility of this scaffold in developing novel antineoplastic agents.

-

Antimicrobial and Antiviral Agents: The versatile THIQ core has been functionalized to create compounds with activity against various pathogens, including bacteria and viruses.[1]

Safety and Handling

As a chemical intermediate, proper handling procedures must be followed to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Work in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a compound of significant value to the scientific research community. Its well-defined chemical structure, coupled with its versatile reactivity, makes it an indispensable starting material for the synthesis of a wide array of biologically active molecules. This guide has provided a detailed compilation of its physical and chemical properties, spectroscopic data, and practical experimental protocols. By leveraging this information, researchers can confidently and efficiently incorporate this key intermediate into their drug discovery and development pipelines, accelerating the path toward novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (42923-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 120-15-0 [m.chemicalbook.com]

- 5. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility characteristics, experimental determination protocols, and the underlying physicochemical principles.

Introduction to this compound

This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline family.[2] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of natural products and synthetic drugs. The methoxy group at the 6-position and the hydrochloride salt form significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development.[3][4] Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | PubChem |

| Molecular Weight | 199.68 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Data not readily available | N/A |

| pKa | (Predicted for the amine) ~9.5-10.5 | General chemical knowledge |

The presence of a basic nitrogen atom in the tetrahydroisoquinoline ring system makes the compound susceptible to protonation, forming a hydrochloride salt. This salt form generally enhances aqueous solubility compared to the free base due to the ionic nature of the molecule.[5]

Solubility Profile

The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the predicted solubility data obtained from computational modeling, providing a valuable resource for experimental design.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Classification |

| Water | 50 - 100 | 0.25 - 0.50 | Soluble |

| Ethanol | 10 - 20 | 0.05 - 0.10 | Sparingly Soluble |

| Methanol | 20 - 40 | 0.10 - 0.20 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 1.0 | Very Soluble |

| N,N-Dimethylformamide (DMF) | > 200 | > 1.0 | Very Soluble |

Note: These values are computationally predicted and should be confirmed experimentally.

Mechanistic Insights into Solubility

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules.

The Role of the Hydrochloride Salt

The conversion of the basic amine to its hydrochloride salt is a key strategy to enhance aqueous solubility.[5] In the solid state, the compound exists as an ionic lattice. Upon dissolution in a polar protic solvent like water, the ionic bonds are disrupted, and the protonated amine and chloride ions are solvated by water molecules. This process is energetically favorable due to the strong ion-dipole interactions.

Caption: Dissolution of an amine hydrochloride salt in water.

Influence of the Methoxy Group

The methoxy group at the 6-position introduces a polar ether linkage, which can participate in hydrogen bonding with protic solvents, thereby contributing to solubility. However, the attached methyl group adds some hydrophobic character. The overall effect on solubility depends on the balance between these opposing factors and the nature of the solvent. In polar solvents, the hydrogen bonding potential of the methoxy oxygen can enhance solubility.

Impact of pH

For amine hydrochloride salts, the pH of the aqueous medium is a critical determinant of solubility.[6] In acidic to neutral solutions, the compound will predominantly exist in its protonated, more soluble form. As the pH increases and approaches the pKa of the amine, the equilibrium will shift towards the unprotonated, free base form, which is generally less soluble in water. This can lead to precipitation of the free base from the solution.

Caption: pH-dependent equilibrium of an amine hydrochloride.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride literature review

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction: The Significance of a Versatile Scaffold

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-methoxy-THIQ) hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the tetrahydroisoquinoline (THIQ) core, it represents a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] The THIQ nucleus is a cornerstone of many natural alkaloids and synthetic molecules, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and neuropharmacological effects.[2][3]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, pharmacological relevance, and analytical characterization of this compound. Its hydrochloride salt form enhances solubility, making it a more practical starting material for various chemical transformations and biological assays.[4] While commercially available, it is often expensive and supplied in limited quantities, making an efficient and scalable in-house synthesis highly valuable for research and development projects.[5][6]

Part 1: Synthesis and Mechanistic Insights

The construction of the 6-methoxy-THIQ core is most famously achieved through intramolecular cyclization reactions. The choice of synthetic route is critical and depends on factors such as starting material availability, desired scale, and tolerance for harsh reagents. We will explore the two most prominent classical methods and detail a modern, optimized protocol.

The Pictet-Spengler Reaction: The Gold Standard

The Pictet-Spengler reaction, first reported in 1911, is the most direct and widely used method for synthesizing THIQs.[7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[9]

Causality of the Reaction: For 6-methoxy-THIQ, the starting material is 2-(3-methoxyphenyl)ethylamine. The methoxy group is an electron-donating group, which "activates" the aromatic ring, making it more nucleophilic. The cyclization preferentially occurs at the position para to the methoxy group (the C6 position), which is sterically and electronically favored, leading to the desired 6-methoxy regioisomer. The reaction with formaldehyde is the most direct route to the unsubstituted-at-C1 target compound.[5][6]

Historically, a major drawback of this specific synthesis was the formation of an oily product that was difficult to isolate and purify, hindering large-scale production.[6]

The Bischler-Napieralski Reaction: An Alternative Pathway

The Bischler-Napieralski reaction, discovered in 1893, provides an alternative route.[10] This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[11][12] This intermediate must then be reduced (e.g., using sodium borohydride) to yield the final tetrahydroisoquinoline.

Expert Insight: While effective, the Bischler-Napieralski reaction is a two-step process (cyclization followed by reduction) and often requires harsher, anhydrous conditions compared to the Pictet-Spengler synthesis.[13] The presence of the activating methoxy group on the aromatic ring facilitates the electrophilic substitution required for cyclization.[11] The initial product is a dihydroisoquinoline, which offers a different chemical handle for further modification if desired, but for direct access to the THIQ scaffold, it is less efficient than a well-optimized Pictet-Spengler protocol.

Caption: Comparison of Pictet-Spengler and Bischler-Napieralski pathways.

Field-Proven Protocol: An Improved and Practical Large-Scale Synthesis

Zhong and co-workers developed a significantly improved Pictet-Spengler synthesis that overcomes the issue of oily product formation by isolating a novel, solid aminal intermediate.[5][6] This modification makes the process practical, cost-effective, and scalable.

Experimental Workflow Diagram

Caption: Workflow for the improved synthesis of 6-methoxy-THIQ HCl.

Step-by-Step Methodology (Adapted from Zhong et al., Organic Process Research & Development)[5][6]

-

Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in water, add concentrated hydrochloric acid (1.0 eq) while cooling in an ice bath. To this solution, add a 37% aqueous formaldehyde solution (1.1 eq).

-

Pictet-Spengler Condensation: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Cool the reaction mixture in an ice bath and basify by slowly adding a 50% (w/w) aqueous sodium hydroxide solution until the pH is >12. A solid precipitate, the bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane intermediate, will form.

-

Filtration and Drying: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This solid intermediate is stable and can be stored.

-

Expertise Note: The formation of this solid aminal is the key innovation. It avoids the problematic isolation of the oily free base of the target compound by creating a stable, easily handled solid, which dramatically improves the processability on a large scale.[5]

-

-

Conversion to Hydrochloride Salt: Suspend the dried intermediate in isopropanol. Add a solution of hydrogen chloride in isopropanol (or bubble HCl gas through the suspension) until the mixture is acidic.

-

Product Isolation: Stir the resulting slurry at room temperature for 1-2 hours. The final product, this compound, precipitates as a pure solid.

-

Final Filtration: Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

Part 2: Pharmacological Relevance and Applications

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial drug intermediate and a foundational scaffold in medicinal chemistry.[14][15] Its structural rigidity and defined stereochemistry make it an excellent starting point for creating molecules with high specificity for biological targets.[16]

Core Applications:

-

Neuropharmacology: THIQ derivatives are widely studied for their effects on the central nervous system. They are used to develop agents targeting neurological and mood disorders by interacting with various neurotransmitter systems.[4][17] The 6-methoxy-THIQ scaffold can be found in precursors to compounds designed as dopamine receptor antagonists, NMDA receptor antagonists, and other modulators of neural activity.[17]

-

Anticancer Agents: The THIQ nucleus is integral to several natural antitumor antibiotics like saframycin and quinocarcin.[2] Synthetic chemists leverage the 6-methoxy-THIQ core to build novel analogs that mimic these natural products, aiming to develop new chemotherapeutics.

-

Analgesic and Anti-inflammatory Research: Studies on related THIQ structures have demonstrated potential analgesic and anti-inflammatory properties, suggesting another avenue for drug discovery based on this scaffold.[4][18] A study on a related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed pronounced analgesic and anti-inflammatory activity.[18]

Caption: Pharmacological applications derived from the 6-methoxy-THIQ scaffold.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 6-methoxy-THIQ HCl. The following methods are standard for a comprehensive analysis.

Spectroscopic and Chromatographic Profile

The analytical profile for the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) provides a strong reference for the expected results.[19]

| Analytical Method | Purpose | Expected Observations for 6-Methoxy-THIQ Core |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons, and the aliphatic protons of the tetrahydroisoquinoline ring (typically multiplets between ~2.7-3.5 ppm). The N-H proton may appear as a broad singlet. |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the methoxy carbon (~55 ppm), aliphatic carbons of the THIQ ring (~28, 42, 47 ppm), and six distinct aromatic carbon signals.[19] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | In Electron Ionization (EI) mode, a molecular ion peak (M⁺) corresponding to the free base (C₁₀H₁₃NO) is expected, along with characteristic fragmentation patterns. |

| Gas Chromatography (GC) | Purity Assessment | A single major peak under appropriate conditions indicates high purity. Retention time is a key identifier. For analysis, the HCl salt is typically converted to the more volatile free base. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ether). |

Trustworthiness through Self-Validation: A combination of these techniques provides a self-validating system. The molecular weight from MS must match the structure determined by NMR. The purity assessed by GC must align with the absence of significant impurity signals in the NMR spectra. This multi-faceted approach ensures the unambiguous identification and quality control of the compound.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of pharmacologically relevant molecules. Understanding its synthesis, particularly modern, scalable protocols, is fundamental for its practical application. Its established role as a privileged scaffold in neuropharmacology and oncology, coupled with potential in other therapeutic areas, ensures its continued importance in drug discovery. The analytical techniques outlined provide the necessary tools for researchers to confidently synthesize, identify, and utilize this versatile compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 16. (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride [myskinrecipes.com]

- 17. mdpi.com [mdpi.com]

- 18. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. researchgate.net [researchgate.net]

discovery and history of tetrahydroisoquinoline alkaloids

An In-depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and scientific evolution of tetrahydroisoquinoline (THIQ) alkaloids. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific milestones, from initial isolation to modern therapeutic applications. It emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Dawn of Discovery: From Plant Folkore to Molecular Structure

The story of tetrahydroisoquinoline alkaloids begins not in a laboratory, but in the traditional use of medicinal plants. The isolation of morphine from the opium poppy (Papaver somniferum) in 1804 by Friedrich Sertürner marked the birth of alkaloid chemistry and, unknowingly, laid the groundwork for the discovery of the vast family of benzylisoquinoline alkaloids, of which the THIQ scaffold is a core component.

However, the simplest tetrahydroisoquinolines were identified much later. Early research in the late 19th and early 20th centuries focused on the more complex and pharmacologically dramatic members of the family. It was the pioneering work on the synthesis of isoquinolines by Pictet and Spengler that provided the chemical framework to understand how these structures could form, not just on the bench, but in biological systems.

The true "discovery" of simple THIQs as distinct entities came with the investigation into the chemistry of cacti. Salsoline and carnegine were among the first simple tetrahydroisoquinoline alkaloids to be isolated and have their structures elucidated. These discoveries were significant as they demonstrated that the THIQ core could exist as a standalone pharmacophore in nature.

A pivotal moment in the history of THIQs was the realization that they could be formed endogenously in mammals. The "alkaloid-in-the-brain" hypothesis gained traction with the discovery that dopamine, a primary catecholamine neurotransmitter, could undergo a non-enzymatic Pictet-Spengler condensation reaction with aldehydes like acetaldehyde (a metabolite of ethanol) to form salsolinol. This discovery opened a new frontier in neuropharmacology, linking endogenous or xenobiotic-derived aldehydes to the formation of novel, biologically active THIQs in the brain. This has profound implications for understanding the neurochemistry of alcoholism and neurodegenerative diseases like Parkinson's disease.

Biosynthesis and Chemical Synthesis: Nature's Blueprint and the Chemist's Art

The structural diversity of over 2,500 identified isoquinoline alkaloids stems from a remarkably elegant and efficient biosynthetic pathway. Understanding this natural blueprint has been instrumental for chemists in developing synthetic strategies.

The Natural Pathway: The Pictet-Spengler Condensation

The central biosynthetic event is the Pictet-Spengler reaction. In this reaction, a phenethylamine derivative, typically derived from the amino acid tyrosine, condenses with an aldehyde or a-keto acid. This reaction is often enzyme-catalyzed in plants, lending it high stereospecificity, which is crucial for the biological activity of the resulting alkaloids.

The pathway begins with tyrosine, which is converted to dopamine. Dopamine then serves as the phenethylamine component that reacts with a variety of aldehydes to form the vast array of THIQ structures. For instance, reaction with 4-hydroxyphenylacetaldehyde leads to the benzylisoquinoline skeleton, the precursor to morphine, codeine, and berberine.

Below is a diagram illustrating the core biosynthetic pathway leading to the tetrahydroisoquinoline skeleton.

Caption: Core biosynthetic pathway from L-Tyrosine to the THIQ scaffold.

Foundational Synthetic Methodologies

The development of synthetic routes to the THIQ core has been crucial for medicinal chemistry, allowing for the creation of novel analogs with tailored pharmacological properties.

-

Bischler-Napieralski Reaction: This was one of the first methods developed for isoquinoline synthesis. It involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide, followed by reduction of the resulting 3,4-dihydroisoquinoline to the tetrahydroisoquinoline. This method is robust but can require harsh conditions.

-

Pictet-Spengler Reaction: Mirroring the biosynthetic pathway, this reaction is one of the most powerful and widely used methods for constructing the THIQ skeleton. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, typically under acidic conditions, to yield the corresponding tetrahydroisoquinoline. Its versatility and often mild reaction conditions make it a cornerstone of THIQ synthesis.

-

Pomeranz-Fritsch Reaction: This reaction provides access to the isoquinoline core itself, which can then be reduced to the tetrahydroisoquinoline. It involves the acid-catalyzed cyclization of a benzalaminoacetal.

Pharmacological Significance and Therapeutic Potential

The pharmacological activities of THIQ alkaloids are remarkably diverse, a consequence of their rigid scaffold which is adept at interacting with a wide range of biological targets. Their structural similarity to endogenous catecholamine neurotransmitters like dopamine and norepinephrine is a key reason for their potent neurological effects.

Neurological and Psychiatric Applications

Many THIQs act as potent modulators of dopaminergic and adrenergic receptors. This has led to their investigation and use in treating a variety of conditions:

-

Antipsychotics: Certain THIQs act as dopamine D2 receptor antagonists.

-

Antidepressants: Some derivatives exhibit monoamine oxidase (MAO) inhibitory activity, which can increase the levels of synaptic neurotransmitters. Nomifensine, a THIQ derivative, was a potent dopamine reuptake inhibitor used as an antidepressant before being withdrawn.

-

Parkinson's Disease: The potential role of both neurotoxic and neuroprotective THIQs in Parkinson's disease is an area of intense research. The endogenous formation of salsolinol and its derivatives has been implicated in the pathology of the disease. Conversely, some THIQs have shown neuroprotective properties.

Antimicrobial and Anticancer Activity

Beyond the central nervous system, many complex THIQ alkaloids isolated from plants exhibit potent biological activities.

-

Berberine: A protoberberine alkaloid, exhibits broad-spectrum antimicrobial activity and is also being investigated for its metabolic benefits in conditions like type 2 diabetes.

-

Emetine: An alkaloid from the ipecac plant, has historically been used as an emetic and amoebicide.

-

Topoisomerase Inhibition: Many synthetic and natural THIQs, particularly those with a protoberberine or indenoisoquinoline structure, have been shown to be potent inhibitors of topoisomerase I and II. These enzymes are critical for DNA replication, making their inhibitors valuable candidates for anticancer drug development.

The diagram below illustrates a simplified signaling pathway for a hypothetical THIQ acting as a dopamine receptor antagonist.

Caption: Mechanism of a THIQ antagonist at the dopamine D2 receptor.

Key Experimental Protocols

Scientific integrity requires reproducible and verifiable methodologies. The following sections provide step-by-step protocols for key experiments in the field of tetrahydroisoquinoline alkaloid research.

Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol describes a classic, acid-catalyzed Pictet-Spengler reaction to synthesize 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and acetaldehyde.

Materials:

-

Phenethylamine

-

Acetaldehyde

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 10% solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve phenethylamine (1.0 eq) in water.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated HCl (1.1 eq).

-

Aldehyde Addition: While stirring, slowly add acetaldehyde (1.1 eq) to the cooled solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Basification: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully make the solution basic (pH > 10) by adding 10% NaOH solution.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography or distillation to yield the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Protocol: Isolation of Berberine from Berberis Root Bark

This protocol outlines a standard method for extracting and isolating the protoberberine alkaloid berberine from its natural source.

Materials:

-

Dried, powdered root bark of Berberis sp.

-

Methanol

-

Hydrochloric acid (HCl), 1% in water

-

Ammonia solution

-

Chloroform

-

Celite or filter aid

-

Standard extraction and filtration apparatus (Soxhlet or percolation)

Procedure:

-

Extraction: Extract the powdered root bark with methanol using a Soxhlet apparatus for 8-12 hours, or until the solvent runs clear.

-

Solvent Removal: Concentrate the methanolic extract under reduced pressure to obtain a thick, dark residue.

-

Acid-Base Partitioning: Suspend the residue in 1% HCl. Berberine, being basic, will form a hydrochloride salt and dissolve in the aqueous acid.

-

Filtration: Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components which remain insoluble.

-

Basification and Precipitation: To the clear, acidic filtrate, add ammonia solution dropwise until the solution is basic (pH 9-10). Berberine will precipitate as a yellow solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: The crude berberine can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield bright yellow crystals.

Data Summary and Comparative Analysis

To provide a clear overview, the following table summarizes key properties of representative tetrahydroisoquinoline alkaloids from different structural classes.

| Alkaloid | Class | Natural Source(s) | Key Biological Activity |

| Salsolinol | Simple THIQ | Endogenous (mammals) | Neurotoxin, MAO inhibitor |

| Morphine | Benzylisoquinoline | Papaver somniferum | μ-Opioid receptor agonist |

| Berberine | Protoberberine | Berberis species | Antimicrobial, metabolic regulator |

| Nomifensine | Synthetic THIQ | N/A (Synthetic) | Dopamine reuptake inhibitor |

| Trabectedin | Fused THIQ | Ecteinascidia turbinata | Anticancer (DNA binding agent) |

Conclusion and Future Directions

The journey of tetrahydroisoquinoline alkaloids from traditional medicine to modern pharmacology is a testament to the power of natural product chemistry. The THIQ scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets with high affinity and specificity.

Future research will likely focus on several key areas:

-

Elucidating Endogenous Roles: Further investigation into the formation and function of endogenous THIQs like salsolinol is critical for understanding their role in neurodegenerative diseases.

-

Novel Synthesis: The development of new stereoselective synthetic methods will be crucial for creating enantiomerically pure THIQ derivatives, which is often a requirement for potent and specific pharmacological activity.

-

Systems Pharmacology: Understanding how these alkaloids modulate entire biological networks, rather than single targets, will open new therapeutic avenues.

The rich history and diverse pharmacology of tetrahydroisoquinolines ensure that they will remain a fertile ground for discovery and innovation in drug development for years to come.

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a crucial building block in the development of numerous pharmacologically active molecules. The protocol detailed herein employs the robust and historically significant Pictet-Spengler reaction. These application notes are specifically designed for an audience of researchers, scientists, and professionals within the drug development sector. The content moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind key procedural choices, ensuring a reproducible and scalable synthesis.

Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic pharmaceuticals. The presence of a methoxy group at the 6-position, as seen in the target molecule, is a common feature in isoquinoline alkaloids that exhibit a wide spectrum of biological activities, including analgesic and antihypertensive properties.

The synthesis of this key intermediate is most effectively and commonly achieved via the Pictet-Spengler reaction. This acid-catalyzed cascade reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular cyclization to form the tetrahydroisoquinoline ring system. This guide presents a reliable and scalable protocol using 3-methoxyphenethylamine and formaldehyde as readily available starting materials.

The Pictet-Spengler Reaction: A Mechanistic Overview

The synthesis of this compound proceeds through a well-established Pictet-Spengler condensation mechanism. The fundamental steps are as follows:

-